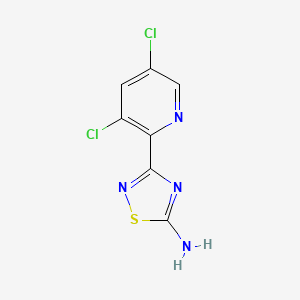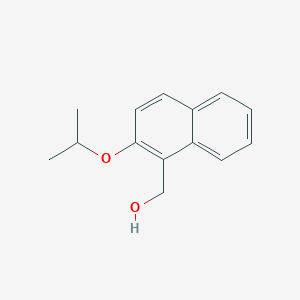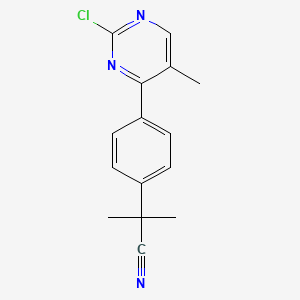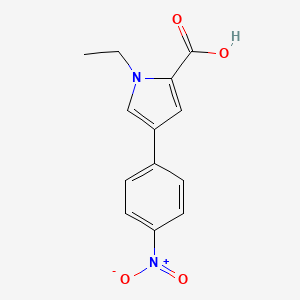
tert-butyl N-(2-hydroxy-1-phenylhex-5-enyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-hydroxy-1-phenylhex-5-enyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a hydroxy group, and a phenyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-1-phenylhex-5-enyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenyl-substituted alkene. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like acetone . The reaction mixture is refluxed for a specific period to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong acids or bases can facilitate the substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the preparation of chiral compounds .
Biology: In biological research, the compound can be used to study enzyme-catalyzed reactions, particularly those involving carbamates. It can also serve as a model compound for studying the interactions of carbamates with biological molecules.
Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxy-1-phenylhex-5-enyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with other molecules, while the carbamate group can participate in nucleophilic or electrophilic reactions. The phenyl group provides additional stability and can engage in π-π interactions with aromatic compounds .
Comparison with Similar Compounds
tert-Butyl N-hydroxycarbamate: A similar compound with a hydroxy group instead of the phenyl group.
tert-Butyl carbamate: A simpler carbamate without the hydroxy and phenyl groups.
Uniqueness: tert-Butyl N-(2-hydroxy-1-phenylhex-5-enyl)carbamate is unique due to the presence of both the hydroxy and phenyl groups, which enhance its reactivity and stability. These functional groups make it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxy-1-phenylhex-5-enyl)carbamate |
InChI |
InChI=1S/C17H25NO3/c1-5-6-12-14(19)15(13-10-8-7-9-11-13)18-16(20)21-17(2,3)4/h5,7-11,14-15,19H,1,6,12H2,2-4H3,(H,18,20) |
InChI Key |
YNYLLPJHKQHRGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(CCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882844.png)
![3-(4-bromophenyl)-7-Oxa-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B13882848.png)








![1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one](/img/structure/B13882904.png)
